![molecular formula C10H10N2O5 B1303567 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid CAS No. 5502-63-6](/img/structure/B1303567.png)
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid
Vue d'ensemble
Description
The compound 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is a carboxylic acid derivative that has been the subject of various studies due to its potential applications in medicine, particularly in oncology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with nitrophenylamino groups and their synthesis, characterization, and applications, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of carboxylic acid derivatives with nitrophenylamino groups. For instance, the synthesis of 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid was achieved and characterized by techniques such as elemental analysis, FT-IR, NMR, mass spectrometry, and single crystal X-ray structural analysis . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single crystal X-ray diffraction studies . These methods are likely applicable to the synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed through single crystal X-ray diffraction studies. For example, the structure of 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid shows molecules dimerized by short intramolecular hydrogen bonds . The molecular structure and vibrational wavenumbers of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed using HF and DFT methods, which are also relevant for understanding the structure of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their interactions with other molecules. For instance, the interaction of 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid with salmon sperm DNA suggests an intercalative binding mode, as indicated by hypochromism and a minor red shift . This information can provide insights into the potential chemical reactions and interactions that 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives with nitrophenylamino groups have been studied. The compound 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid exhibited significant anticancer activity and was almost non-toxic towards human corneal epithelial cells . The first hyperpolarizability, infrared intensities, and molecular electrostatic potential map of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were reported, providing insights into the electronic properties of the molecule . These findings can be used to predict the behavior of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid in various environments.
Applications De Recherche Scientifique
Spectroscopic and Structural Analysis
The structural and spectroscopic analysis of chloramphenicol derivatives, including 4-{[(2 R ,3 R )-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]oxy}-4-oxobutanoic acid, was conducted using single-crystal X-ray diffraction and vibrational spectroscopy. This study provides valuable insights into the molecular structure and interaction dynamics of such compounds (Fernandes et al., 2017).
Application in Cancer Research
In cancer research, derivatives of 4-nitrophenylacetic acid have been synthesized and studied for their therapeutic potential. For instance, 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3-difluorobutanoic acid, a difluoro-derivative of chlorambucil, was developed as an anti-cancer drug, signifying the importance of such compounds in oncological applications (Buss, Coe, & Tatlow, 1986).
Molecular Docking and Biological Activities
Molecular docking studies have been conducted on 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and its derivatives. These studies contribute to understanding their potential biological activities and roles in inhibiting Placenta growth factor (PIGF-1), which is crucial for pharmaceutical applications (Vanasundari et al., 2018).
Synthesis and Characterization in Material Science
The synthesis and characterization of compounds based on 4-((4-methoxy-2-nitrophenyl)amino)-4-oxobutanoic acid have been explored for their application in material science. Such compounds have demonstrated significant potential in areas like antifungal and antibacterial screenings, showcasing their versatility beyond medicinal chemistry (Sirajuddin et al., 2020).
Nonlinear Optical Applications
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been synthesized and analyzed for its potential in nonlinear optical applications. The studies on this compound's molecular structure and electronic properties indicate its suitability for use in nonlinear optical materials, a significant area in modern optical and electronic technology (Raju et al., 2015).
Psychotropic Activity Spectrum
Research into the psychotropic activity of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids has been conducted, demonstrating the relationship between their chemical structure and biological activity. This research is pivotal in the development of new pharmaceutical substances with potential psychotropic effects (Pulina et al., 2022).
Propriétés
IUPAC Name |
4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVJAVSCQNUKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377862 | |
| Record name | 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid | |
CAS RN |
5502-63-6 | |
| Record name | 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-NITROSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)
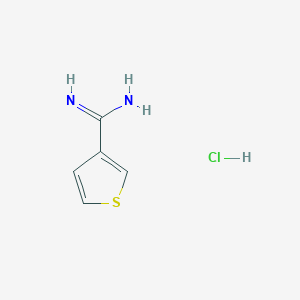
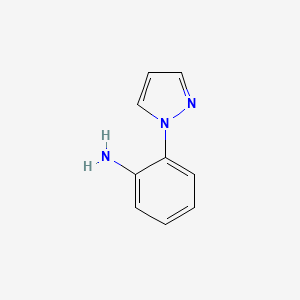
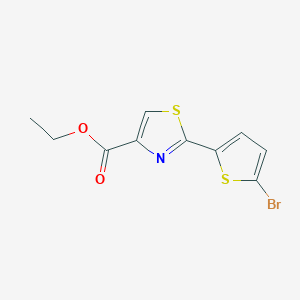
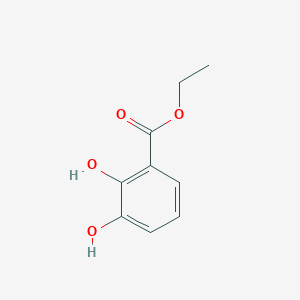
![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)
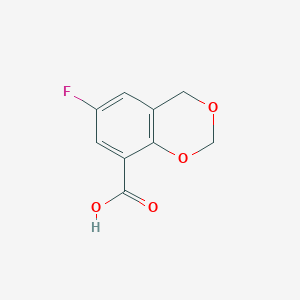
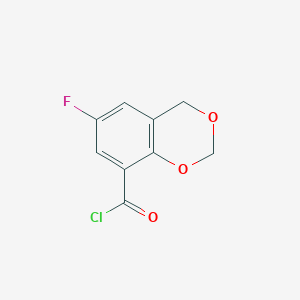
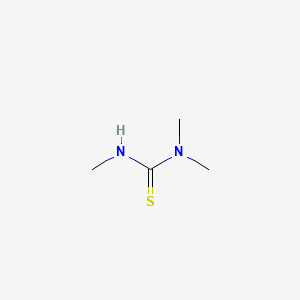
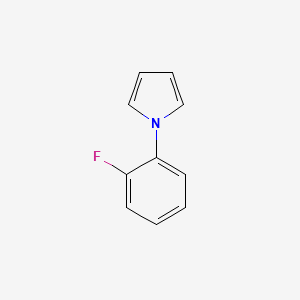
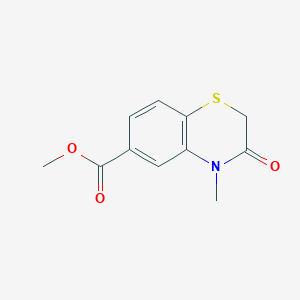
![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)
